Product packaging for Heptanal, 2-[(4-methylphenyl)methylene]-(Cat. No.:CAS No. 84697-09-6)

Heptanal, 2-[(4-methylphenyl)methylene]-

Cat. No.: B1598328
CAS No.: 84697-09-6
M. Wt: 216.32 g/mol
InChI Key: VHBOIZSCWFNPBM-RVDMUPIBSA-N
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Description

Contextual Overview of Substituted α,β-Unsaturated Aldehydes in Organic Chemistry

Substituted α,β-unsaturated aldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for the construction of more complex molecules. maynoothuniversity.ienih.gov The defining feature of these compounds is the conjugation of a carbonyl group with a carbon-carbon double bond. This conjugation results in a delocalized π-electron system that influences the molecule's reactivity in several key ways:

Electrophilicity: The carbonyl carbon and the β-carbon of the double bond are both electrophilic centers, making them susceptible to attack by nucleophiles. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the β-carbon).

Stereochemistry: The double bond introduces the possibility of E/Z isomerism, which can significantly impact the molecule's biological activity and physical properties.

Synthetic Utility: These compounds are precursors to a wide range of other functional groups and molecular scaffolds through reactions such as Michael additions, Diels-Alder reactions, and various reduction and oxidation processes. nih.govmdpi.com

Their prevalence in natural products and their utility in the synthesis of pharmaceuticals, agrochemicals, and fragrances underscore their importance in chemical science. maynoothuniversity.ienih.gov

Historical Development and Initial Characterization of Heptanal (B48729), 2-[(4-methylphenyl)methylene]-

The synthesis of Heptanal, 2-[(4-methylphenyl)methylene]- is a classic example of a Claisen-Schmidt condensation between heptanal and 4-methylbenzaldehyde (B123495). In this reaction, a base is used to deprotonate the α-carbon of heptanal, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated aldehyde product. wikipedia.orgscribd.com

The initial characterization of such a compound would have relied on the analytical techniques of the time, likely including elemental analysis and melting point determination. In the modern era, characterization is definitively achieved through spectroscopic methods.

Table 2: Predicted Spectroscopic Data for Heptanal, 2-[(4-methylphenyl)methylene]-

Spectroscopic TechniquePredicted Characteristic Signals
¹H NMR Signals for the aldehydic proton (CHO), the vinylic proton (=CH-), the aromatic protons, the methyl protons on the aromatic ring, and the aliphatic protons of the heptyl chain. The protons on the β-carbon of α,β-unsaturated carbonyl compounds typically appear at lower fields than ordinary alkenic protons. libretexts.org
¹³C NMR Resonances for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, the methyl carbon, and the carbons of the heptyl chain.
Infrared (IR) Spectroscopy A strong C=O stretching absorption in the region of 1685-1705 cm⁻¹, characteristic of an α,β-unsaturated aldehyde. Conjugation lowers the frequency compared to a saturated aldehyde. openstax.orgpressbooks.pub Aldehydes also show characteristic C-H stretching absorptions. openstax.orgoregonstate.eduspectroscopyonline.com
Mass Spectrometry A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage at the α-carbon and loss of the carbonyl group as CO. nih.govslideshare.netresearchgate.net

Significance and Emerging Research Avenues for Heptanal, 2-[(4-methylphenyl)methylene]- in Contemporary Chemical Science

The significance of Heptanal, 2-[(4-methylphenyl)methylene]- in contemporary chemical science can be inferred from the broad and growing interest in its parent class of compounds, particularly derivatives of cinnamaldehyde (B126680) (a structurally similar molecule). The research avenues for this compound are promising and span multiple disciplines.

One of the most active areas of research for cinnamaldehyde and its derivatives is in medicinal chemistry . Numerous studies have demonstrated their potential as:

Antimicrobial and Antifungal Agents: Cinnamaldehyde and its analogs have shown significant activity against a wide range of bacteria and fungi, including drug-resistant strains. maynoothuniversity.ienih.govyuntsg.comnih.gov The α,β-unsaturated carbonyl moiety is a key pharmacophore, believed to interact with microbial proteins and disrupt cellular processes. researchgate.net

Anticancer Agents: The ability of these compounds to induce apoptosis and inhibit cell proliferation in various cancer cell lines is an area of intense investigation. nih.govfrontiersin.org

Anti-inflammatory and Antioxidant Agents: Research has highlighted the potential of cinnamaldehyde derivatives to modulate inflammatory pathways and scavenge free radicals, suggesting applications in treating inflammatory diseases and conditions associated with oxidative stress. frontiersin.orgresearchgate.netnih.gov

In the realm of polymer and materials science , α,β-unsaturated aldehydes are valuable monomers and building blocks. The reactive double bond can participate in polymerization reactions, leading to the formation of functional polymers with potential applications in coatings, adhesives, and specialty materials. rsc.orggoogle.com

The future research on Heptanal, 2-[(4-methylphenyl)methylene]- will likely focus on a systematic evaluation of its biological activities. By analogy to cinnamaldehyde derivatives, it is plausible that this compound could exhibit interesting antimicrobial, antifungal, or anticancer properties. Further research could involve:

The synthesis and screening of a library of related derivatives to establish structure-activity relationships.

In-depth mechanistic studies to understand how it interacts with biological targets.

Exploration of its potential as a monomer in the development of novel polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B1598328 Heptanal, 2-[(4-methylphenyl)methylene]- CAS No. 84697-09-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84697-09-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]heptanal

InChI

InChI=1S/C15H20O/c1-3-4-5-6-15(12-16)11-14-9-7-13(2)8-10-14/h7-12H,3-6H2,1-2H3/b15-11+

InChI Key

VHBOIZSCWFNPBM-RVDMUPIBSA-N

SMILES

CCCCCC(=CC1=CC=C(C=C1)C)C=O

Isomeric SMILES

CCCCC/C(=C\C1=CC=C(C=C1)C)/C=O

Canonical SMILES

CCCCCC(=CC1=CC=C(C=C1)C)C=O

Other CAS No.

84697-09-6

Origin of Product

United States

Synthetic Methodologies for Heptanal, 2 4 Methylphenyl Methylene

Classical and Conventional Synthesis Pathways of Heptanal (B48729), 2-[(4-methylphenyl)methylene]-

The traditional synthesis of Heptanal, 2-[(4-methylphenyl)methylene]- primarily relies on well-established condensation reactions that form the core of carbon-carbon bond formation in organic chemistry.

Aldol (B89426) Condensation and Knoevenagel Reaction Variations in the Synthesis of Heptanal, 2-[(4-methylphenyl)methylene]-

The most direct and widely utilized method for synthesizing Heptanal, 2-[(4-methylphenyl)methylene]- is a crossed-aldol condensation, specifically a Claisen-Schmidt condensation, between heptanal and 4-methylbenzaldehyde (B123495) . magritek.com In this reaction, a base catalyst is used to deprotonate the α-carbon of heptanal, forming an enolate. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde, which lacks α-hydrogens and thus cannot self-condense. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often spontaneously or with mild heating, to yield the final α,β-unsaturated aldehyde product. magritek.com

A closely related method is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comwikipedia.org While the direct reaction of heptanal and 4-methylbenzaldehyde is an aldol condensation, variations of the Knoevenagel reaction can be employed. For instance, heptanal can react with an active methylene compound like malonic acid in the presence of a base like pyridine, which can be followed by further chemical transformations. wikipedia.org The reaction between heptanal and benzaldehyde (B42025) (a close analogue of 4-methylbenzaldehyde) to form jasminaldehyde via a Knoevenagel reaction is a well-documented process in the fragrance industry. wikipedia.org

The choice of base is crucial in these reactions; mild bases such as piperidine (B6355638) or alkali hydroxides like potassium hydroxide (B78521) are often sufficient to facilitate the reaction without promoting unwanted side reactions like the self-condensation of heptanal. magritek.comwikipedia.org

Other Established Condensation and Elimination Reactions for the Synthesis of Heptanal, 2-[(4-methylphenyl)methylene]-

Beyond the primary aldol and Knoevenagel pathways, other established condensation and elimination reactions can, in principle, be used to synthesize α,β-unsaturated aldehydes, though they are less common for this specific target. The Wittig reaction, for example, is a powerful tool for forming carbon-carbon double bonds. However, its lower atom economy, which results in significant byproduct formation (e.g., triphenylphosphine (B44618) oxide), makes it less favorable for industrial-scale synthesis compared to condensation reactions. nih.gov

Condensation reactions remain the cornerstone of classical synthesis for this compound due to their efficiency, use of readily available starting materials, and the relative simplicity of the procedure. bas.bg

Advanced and Sustainable Approaches in the Synthesis of Heptanal, 2-[(4-methylphenyl)methylene]-

Modern synthetic chemistry has driven the development of more efficient, selective, and sustainable methods for producing compounds like Heptanal, 2-[(4-methylphenyl)methylene]-.

Catalytic Synthesis of Heptanal, 2-[(4-methylphenyl)methylene]- (e.g., Organocatalysis, Transition Metal Catalysis)

The development of advanced catalytic systems offers significant improvements over classical methods. These catalysts can provide higher yields, greater selectivity, and milder reaction conditions.

Organocatalysis : The use of small organic molecules as catalysts has gained prominence. Amines and their salts, the original catalysts used by Knoevenagel, are considered early examples of organocatalysts. sigmaaldrich.com Modern organocatalysts, such as bifunctional catalysts, can activate both the nucleophile and the electrophile in a highly controlled manner, leading to efficient condensation. organic-chemistry.org

Transition Metal Catalysis : Heterogeneous catalysts based on transition metals are particularly attractive as they can be easily separated from the reaction mixture and reused. Research on the aldol condensation of heptanal with benzaldehyde has explored the use of a Zirconium-based metal-organic framework (UiO-66), where controlled dehydroxylation creates active acid and base sites that catalyze the reaction. researchgate.net While yields with some early versions of these catalysts were lower than traditional methods, they represent a significant step towards developing robust, reusable catalytic systems. researchgate.net Carbonylation reactions, which utilize transition metal catalysts to introduce a carbonyl group, also represent an advanced, atom-efficient toolbox for creating α,β-unsaturated carbonyl compounds. rsc.org

Table 1: Comparison of Catalysts in Aldol Condensation of Benzaldehyde and Heptanal

CatalystTypeTemperature (°C)Conversion of Benzaldehyde (%)Yield of Jasminaldehyde (%)Source
UiO-66 (dehydroxylated at 250°C)Heterogeneous (MOF)1201211 researchgate.net
Mg-Al HydrotalciteHeterogeneous (Basic)1209590 researchgate.net
Bifunctional AlPOHeterogeneous (Acid-Base)1209085 researchgate.net

This table presents data for the reaction between benzaldehyde and heptanal, a close analogue to the synthesis of the target compound.

Stereoselective and Stereospecific Synthesis of (2E)-2-[(4-methylphenyl)methylene]heptanal and its Isomers

The double bond formed during the synthesis of Heptanal, 2-[(4-methylphenyl)methylene]- can result in two geometric isomers: (2E) and (2Z). The (2E) isomer is often the thermodynamically more stable and desired product. chemspider.com Controlling the stereochemical outcome of the reaction is a key goal of modern synthetic methods.

The stereoselectivity of the condensation can be influenced by the reaction conditions and the catalyst used. For example, some catalyst-free Knoevenagel condensations have been reported to proceed with high E-selectivity. bas.bg While the initial product mixture of a condensation may contain both E and Z isomers, it is sometimes possible to achieve a higher ratio of the desired isomer through equilibration, where the less stable isomer converts to the more stable one over time or under specific conditions. wikipedia.org The development of boronic acid-catalyzed condensations for the synthesis of α,β-unsaturated esters has shown reliably high (E)-stereoselectivities, a principle that can be extended to aldehyde synthesis. nih.gov

Flow Chemistry and Continuous Processing for Heptanal, 2-[(4-methylphenyl)methylene]- Production

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.net These benefits are particularly relevant for potentially exothermic reactions like aldol condensations.

In a typical flow setup for an aldol-type reaction, streams of the reactants (heptanal and 4-methylbenzaldehyde) and a catalyst solution are pumped and mixed in a microreactor or a packed-bed reactor. beilstein-journals.orgwhiterose.ac.uk The reaction occurs within the reactor for a specific residence time before the product stream is collected. This approach allows for rapid optimization of reaction conditions (temperature, flow rate, concentration) and can lead to significantly higher yields and shorter reaction times compared to batch processes. beilstein-journals.org The synthesis of various α,β-unsaturated ketones and aldehydes via aldol condensations has been successfully demonstrated using continuous-flow systems, highlighting the potential for a safer, more efficient, and scalable production of Heptanal, 2-[(4-methylphenyl)methylene]-. nih.govresearchgate.net

Precursor Chemistry and Starting Material Functionalization for Heptanal, 2-[(4-methylphenyl)methylene]- Synthesis

The synthesis of Heptanal, 2-[(4-methylphenyl)methylene]- is achieved through a crossed aldol condensation, specifically known as the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of Heptanal, 2-[(4-methylphenyl)methylene]-, the key precursors are heptanal and 4-methylbenzaldehyde .

Heptanal, an aliphatic aldehyde, possesses acidic α-hydrogens and can be enolized. 4-methylbenzaldehyde, an aromatic aldehyde, lacks α-hydrogens and thus cannot self-condense, making it an ideal electrophilic partner in a crossed aldol reaction. chegg.com The presence of the methyl group on the aromatic ring of 4-methylbenzaldehyde can influence the electronic properties of the carbonyl group, though the general reactivity pattern of the Claisen-Schmidt condensation is maintained.

The functionalization of these starting materials primarily involves the generation of a nucleophilic enolate from heptanal, which then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The initial β-hydroxy aldehyde adduct readily undergoes dehydration, often under the reaction conditions, to yield the stable, conjugated α,β-unsaturated aldehyde product. gordon.edu

Research into the Claisen-Schmidt condensation of aliphatic aldehydes with substituted benzaldehydes has explored various catalytic systems and reaction conditions to optimize yield and selectivity. While specific studies on the synthesis of Heptanal, 2-[(4-methylphenyl)methylene]- are not extensively documented in publicly available literature, valuable insights can be drawn from analogous reactions, such as the condensation of heptanal with benzaldehyde to produce jasminaldehyde (α-pentylcinnamaldehyde). researchgate.netnih.govresearchgate.net

Studies have shown that solid base catalysts are effective for this transformation. For instance, Mg-Al mixed oxides derived from layered double hydroxides have demonstrated high activity and selectivity. researchgate.net The basicity of these catalysts is crucial for the initial deprotonation of heptanal to form the reactive enolate.

Solvent-free conditions have also been successfully employed, offering environmental and practical advantages. researchgate.netnih.gov For example, grinding the reactants with a solid base catalyst like sodium hydroxide (NaOH) can lead to high yields of the desired product. nih.gov Microwave irradiation has also been explored as a method to accelerate the reaction and improve yields.

The molar ratio of the reactants is a critical parameter to control the outcome of the reaction. An excess of the aromatic aldehyde (4-methylbenzaldehyde) is often used to minimize the self-condensation of the aliphatic aldehyde (heptanal). quora.com

The following data tables summarize typical reaction conditions and outcomes for the closely related synthesis of jasminaldehyde from heptanal and benzaldehyde, which are indicative of the conditions applicable to the synthesis of Heptanal, 2-[(4-methylphenyl)methylene]-.

Table 1: Catalyst and Reaction Condition Effects on Heptanal Condensation with Benzaldehyde

Catalyst Temperature (°C) Heptanal:Benzaldehyde Molar Ratio Solvent Heptanal Conversion (%) Jasminaldehyde Selectivity (%) Reference
Mg-Al mixed oxide (ESM 3:1) 100 1:2 None 70 66 researchgate.net
Mg-Al mixed oxide 140 1:2 None 36 41 researchgate.net

Table 2: Performance of Various Solid Base Catalysts in Heptanal and Benzaldehyde Condensation

Catalyst Heptanal Conversion (%) Jasminaldehyde Selectivity (%) Reference
Magnesium oxide 96 68 researchgate.net
Caesium-MCM-41 40 31 researchgate.net

These findings underscore the versatility of the Claisen-Schmidt condensation and provide a strong foundation for the targeted synthesis of Heptanal, 2-[(4-methylphenyl)methylene]- through the judicious selection of catalysts and reaction conditions. The functionalization of the precursor molecules, heptanal and 4-methylbenzaldehyde, is a well-understood process within the broader context of aldol chemistry.

Spectroscopic and Structural Elucidation of Heptanal, 2 4 Methylphenyl Methylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Heptanal (B48729), 2-[(4-methylphenyl)methylene]-

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra of "Heptanal, 2-[(4-methylphenyl)methylene]-" are predicted to show a distinct set of signals corresponding to each unique proton and carbon environment within the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms and π-systems causing characteristic downfield shifts.

The ¹H NMR spectrum would feature a highly deshielded singlet for the aldehydic proton (-CHO), expected to appear far downfield. The vinylic proton (=CH-Ar) would also be downfield, coupled to the aldehydic proton. The aromatic protons of the p-methylphenyl group would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the pentyl chain attached to the double bond would show complex splitting patterns in the upfield region, while the methyl group on the aromatic ring would present as a singlet.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the aldehyde. The carbons of the C=C double bond and the aromatic ring would resonate in the intermediate downfield region. The aliphatic carbons of the pentyl chain and the aromatic methyl carbon would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

This table presents predicted chemical shift values (δ) in ppm relative to TMS. Actual experimental values may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde-CHO9.4 - 9.6 (s)193 - 195
Vinylic=CH-7.2 - 7.4 (s)145 - 150
AromaticAr-H (ortho to CH=)7.3 - 7.5 (d)129 - 131
AromaticAr-H (meta to CH=)7.1 - 7.3 (d)130 - 132
Aromatic CC-Ar (ipso, attached to CH=)-132 - 134
Aromatic CC-Ar (ipso, attached to CH₃)-140 - 142
Vinylic C=C(CHO)--138 - 142
Alkyl Chainα-CH₂2.3 - 2.5 (t)30 - 33
Alkyl Chainβ-CH₂1.4 - 1.6 (m)28 - 30
Alkyl Chainγ-CH₂1.2 - 1.4 (m)22 - 24
Alkyl Chainδ-CH₂1.2 - 1.4 (m)31 - 33
Alkyl Chainω-CH₃0.8 - 1.0 (t)13 - 15
MethylAr-CH₃2.3 - 2.4 (s)20 - 22

To unambiguously confirm the structure and assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons in the pentyl chain (e.g., α-CH₂ to β-CH₂). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as pairing the Ar-CH₃ proton singlet to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. For instance, a correlation from the aldehydic proton to the vinylic carbons (=C(CHO)- and =CH-) would confirm the α,β-unsaturated system. Correlations from the vinylic proton (=CH-) to the carbons of the aromatic ring would establish the connectivity of the tolyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining stereochemistry. For the E/Z isomers of "Heptanal, 2-[(4-methylphenyl)methylene]-", a NOESY spectrum could distinguish between them. For the E-isomer, a spatial correlation would be expected between the vinylic proton and the ortho-protons of the phenyl ring. For the Z-isomer, a correlation between the vinylic proton and the aldehydic proton would be anticipated. nih.gov

Vibrational Spectroscopy of Heptanal, 2-[(4-methylphenyl)methylene]-

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

The FT-IR spectrum of "Heptanal, 2-[(4-methylphenyl)methylene]-" would be dominated by absorptions corresponding to its key functional groups. The most prominent feature would be the strong carbonyl (C=O) stretch of the conjugated aldehyde. Conjugation with the C=C double bond lowers the frequency of this absorption compared to a simple aliphatic aldehyde like heptanal. chemspider.com Other key absorptions include the C=C stretch, aromatic and aliphatic C-H stretches, and bands characteristic of the para-substituted aromatic ring.

Expected FT-IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAldehydic (-CHO)~2820 and ~2720Medium
C-H StretchAromatic (sp² C-H)3000 - 3100Medium-Weak
C-H StretchAliphatic (sp³ C-H)2850 - 2960Strong
C=O StretchConjugated Aldehyde1680 - 1705Strong
C=C StretchAlkene1620 - 1640Medium-Variable
C=C StretchAromatic Ring~1600 and ~1500Medium
C-H Bendp-Disubstituted Ring800 - 840Strong

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (like C=O), Raman is sensitive to vibrations that cause a change in polarizability. Therefore, the non-polar C=C double bond and the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. This makes Raman an excellent tool for fingerprinting the core carbon skeleton of the molecule. The C=O stretch would be present but likely weaker than in the IR spectrum.

Mass Spectrometry (MS) and Chromatographic-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. researchgate.net For a volatile compound like "Heptanal, 2-[(4-methylphenyl)methylene]-", Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical method. nist.gov

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₅H₂₀O, monoisotopic mass: 216.15 Da). massbank.eu The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would include:

Loss of the Aldehydic Proton: A peak at [M-1]⁺ from the loss of the -CHO proton.

Loss of the Pentyl Chain: Cleavage of the alkyl chain, particularly via McLafferty rearrangement, is characteristic of aldehydes and would lead to significant fragments. nist.gov

Benzylic Cleavage: The bond between the aromatic ring and the methylene (B1212753) bridge is a likely point of cleavage, leading to a stable tropylium (B1234903) ion or a related fragment at m/z 91, characteristic of tolyl groups.

Loss of CO: A peak at [M-28]⁺ corresponding to the loss of a carbonyl group.

Expected Major Mass Fragments in EI-MS

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
216[C₁₅H₂₀O]⁺Molecular Ion (M⁺)
215[C₁₅H₁₉O]⁺Loss of H radical from aldehyde
187[C₁₄H₁₉]⁺Loss of CHO group
145[C₁₁H₁₃]⁺Cleavage of the pentyl group
117[C₉H₉]⁺Tolyl-ethene fragment
91[C₇H₇]⁺Tropylium ion (from benzylic cleavage)
44[C₂H₄O]⁺McLafferty rearrangement product

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of Heptanal, 2-[(4-methylphenyl)methylene]- (if applicable)

The application of advanced chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamentally predicated on the existence of chirality in a molecule. These methods measure the differential interaction of a substance with left- and right-circularly polarized light, a phenomenon exclusively exhibited by chiral compounds.

A thorough structural analysis of Heptanal, 2-[(4-methylphenyl)methylene]- reveals that the molecule is achiral. Its structure consists of a heptanal backbone with a methylene bridge substituted with a 4-methylphenyl group at the second carbon position. The key structural feature is the carbon-carbon double bond at the α,β-position relative to the aldehyde group. This double bond gives rise to geometric isomerism, resulting in (E)- and (Z)-diastereomers. However, the molecule lacks a stereocenter (a carbon atom bonded to four different substituent groups) and does not possess any other elements of chirality such as axial or planar chirality.

Consequently, Heptanal, 2-[(4-methylphenyl)methylene]- does not exist as a pair of enantiomers. Since it does not rotate the plane of polarized light, it is optically inactive. Therefore, chiroptical techniques like Circular Dichroism and Optical Rotatory Dispersion are not applicable for the enantiomeric characterization of this compound.

Table 1: Chiroptical Data for Heptanal, 2-[(4-methylphenyl)methylene]-

Spectroscopic TechniqueResult
Circular Dichroism (CD)Not Applicable
Optical Rotatory Dispersion (ORD)Not Applicable

Theoretical and Computational Chemistry Studies on Heptanal, 2 4 Methylphenyl Methylene

Density Functional Theory (DFT) Calculations for Heptanal (B48729), 2-[(4-methylphenyl)methylene]-

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. scirp.org It is routinely used to investigate the electronic properties of organic molecules. For a molecule like Heptanal, 2-[(4-methylphenyl)methylene]-, DFT calculations are typically performed using a functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) or 6-31G*. scirp.orgresearchgate.net These calculations provide fundamental information about the molecule's geometry, electronic structure, and reactivity.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For Heptanal, 2-[(4-methylphenyl)methylene]-, the key structural features of interest are the planarity of the conjugated system (C=C-C=O) and the orientation of the tolyl and heptanal groups.

Conformational analysis would reveal the most stable isomer, likely the E-isomer, due to reduced steric hindrance. The planarity is crucial for electron delocalization across the conjugated system. Optimized geometries are confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. scirp.org

Table 1: Illustrative Optimized Geometrical Parameters for a Chalcone (B49325) Derivative (structurally similar to the target compound) calculated at the B3LYP/6-31G level.*

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23
Cα-Cβ1.35
Cβ-C(Aryl)1.48
Cα-C(Aldehyde)1.49
Cα-Cβ-C(Aryl)121.5
O=C-Cα123.8
Cβ-Cα-C(Aldehyde)120.9
O=C-Cα-Cβ180.0 (trans)
Cα-Cβ-C(Aryl)-C(Aryl)45.2

Data is representative and based on typical values found in studies of similar molecules.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO band gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For Heptanal, 2-[(4-methylphenyl)methylene]-, the HOMO is expected to be localized primarily on the electron-rich tolyl ring and the C=C double bond, while the LUMO would be centered on the electron-withdrawing carbonyl group and the conjugated system. scirp.org A small band gap suggests high reactivity and a propensity for electronic transitions, which influences the molecule's UV-Vis absorption properties. researchgate.net Global chemical reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be calculated from the HOMO and LUMO energies. scirp.orgmdpi.com

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for a Chalcone Derivative.

ParameterValue (eV)
EHOMO-6.25
ELUMO-2.15
Band Gap (ΔE)4.10
Chemical Hardness (η)2.05
Chemical Softness (S)0.244
Electronegativity (χ)4.20

Values are illustrative and derived from computational studies on analogous compounds. scirp.orgmdpi.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. biointerfaceresearch.com It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. In Heptanal, 2-[(4-methylphenyl)methylene]-, this region is expected around the carbonyl oxygen atom.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas and sites for nucleophilic attack. These would likely be found around the aldehyde proton and the β-carbon of the unsaturated system.

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear picture of the molecule's polarity and helps predict sites for intermolecular interactions. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within the molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. biointerfaceresearch.com For Heptanal, 2-[(4-methylphenyl)methylene]-, key interactions would include the π → π* transitions within the conjugated system, which are responsible for its electronic structure and UV-Vis absorption.

The most significant interaction is typically the delocalization of π-electrons from the Cα=Cβ bond to the antibonding π* orbital of the C=O group. This charge transfer is quantified by the stabilization energy, E(2). NBO analysis also calculates the natural atomic charges on each atom, providing a more refined view of the charge distribution than other methods. biointerfaceresearch.com These calculations help to quantify the extent of conjugation and the stability it imparts to the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects on Heptanal, 2-[(4-methylphenyl)methylene]-

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov An MD simulation would model the movement of the atoms in Heptanal, 2-[(4-methylphenyl)methylene]- by solving Newton's equations of motion.

This approach is particularly useful for studying conformational flexibility and the influence of the environment, such as a solvent. By placing the molecule in a simulation box filled with solvent molecules (e.g., water or chloroform), one can observe how intermolecular interactions affect its conformation and properties. researchgate.net For instance, MD simulations can reveal the stability of specific conformers in different solvents and provide information on the formation of hydrogen bonds or other non-covalent interactions. nih.gov Such simulations are typically run for nanoseconds to observe the system's evolution at a given temperature and pressure. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data for Heptanal, 2-[(4-methylphenyl)methylene]-

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. biointerfaceresearch.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. jmcs.org.mxbiointerfaceresearch.com The calculated shifts for Heptanal, 2-[(4-methylphenyl)methylene]- would be compared to experimental values, often showing a strong linear correlation. This can aid in the definitive assignment of complex spectra.

IR Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. jmcs.org.mx Key predicted frequencies for this molecule would include the C=O stretch, the C=C stretch of the alkene, and the aromatic C-H stretches.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax). researchgate.net For a conjugated system like Heptanal, 2-[(4-methylphenyl)methylene]-, TD-DFT can accurately predict the π → π* transition that dominates its UV-Vis spectrum.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Structurally Similar Compound.

Spectroscopic DataCalculated ValueExperimental Value
¹³C NMR (C=O)193.5 ppm190.8 ppm
¹H NMR (Aldehyde H)9.8 ppm9.7 ppm
IR Freq. (C=O stretch)1695 cm⁻¹1680 cm⁻¹
UV-Vis (λmax)290 nm295 nm

Data is representative and based on typical correlations found in computational studies of cinnamaldehyde (B126680) and chalcone derivatives. jmcs.org.mxbiointerfaceresearch.com

Reactivity and Reaction Mechanisms of Heptanal, 2 4 Methylphenyl Methylene

Electrophilic and Nucleophilic Addition Reactions Involving the α,β-Unsaturated Aldehyde Moiety of Heptanal (B48729), 2-[(4-methylphenyl)methylene]-

The conjugated nature of Heptanal, 2-[(4-methylphenyl)methylene]- results in electron delocalization across the C=C-C=O system. This electronic communication makes both the carbonyl carbon and the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org Consequently, the compound can undergo two primary modes of nucleophilic addition: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) to the β-carbon. pressbooks.pub

Nucleophilic Addition:

1,2-Addition (Direct Addition): This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This reaction is typical for strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. The initial product is a tetrahedral alkoxide intermediate which, upon workup, yields an allylic alcohol. For aldehydes, the 1,2-addition pathway is often favored over that of ketones due to reduced steric hindrance around the carbonyl carbon. pressbooks.pub

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the substrate's structure, and the reaction conditions. nih.gov For instance, enals like Heptanal, 2-[(4-methylphenyl)methylene]- have a high tendency to undergo 1,2-addition, making selective 1,4-allylation challenging. nih.gov

Electrophilic Addition:

Electrophilic addition to the α,β-unsaturated system is less common than nucleophilic addition but can occur. The reaction is typically initiated by the protonation or coordination of a Lewis acid to the carbonyl oxygen. This activation step enhances the electrophilicity of the entire conjugated system, particularly the β-carbon, making it more susceptible to attack by weak nucleophiles. This principle is often exploited in acid-catalyzed conjugate additions.

Addition TypeAttacked PositionCommon NucleophilesResulting Product Class
1,2-Addition Carbonyl CarbonOrganolithium Reagents, Grignard ReagentsAllylic Alcohol
1,4-Addition β-CarbonAmines, Thiols, Cyanides, Organocuprates, EnolatesSaturated Aldehyde

Pericyclic Reactions (e.g., Diels-Alder, [2+2] Cycloadditions) of Heptanal, 2-[(4-methylphenyl)methylene]-

The carbon-carbon double bond within the α,β-unsaturated aldehyde moiety allows Heptanal, 2-[(4-methylphenyl)methylene]- to participate in various pericyclic reactions, most notably cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, the electron-deficient double bond of the α,β-unsaturated aldehyde acts as a dienophile, reacting with a conjugated diene to form a six-membered cyclohexene (B86901) ring. nih.gov The reaction is thermally promoted and proceeds via a concerted mechanism. The stereochemistry of the dienophile is retained in the product. Lewis acid catalysis is often employed to increase the reaction rate and control selectivity by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

[2+2] Cycloaddition: This reaction typically occurs between two alkene units to form a cyclobutane (B1203170) ring. For α,β-unsaturated aldehydes, this often requires photochemical activation. nih.gov The photochemical [2+2] cycloaddition usually proceeds through the excitation of the enal to a triplet state, which then reacts with another alkene to form a triplet 1,4-biradical intermediate. This intermediate subsequently cyclizes to the cyclobutane product. More recently, catalytic enantioselective [2+2] cycloadditions have been developed using aminocatalysis, which can proceed under visible light irradiation. researchgate.net

ReactionReactant PartnerKey Intermediate/Transition StateProduct Type
Diels-Alder Conjugated DieneConcerted [4+2] Transition StateSubstituted Cyclohexene
[2+2] Cycloaddition AlkeneTriplet 1,4-biradical (photochemical)Substituted Cyclobutane

Oxidation and Reduction Chemistry of Heptanal, 2-[(4-methylphenyl)methylene]-

The presence of both an aldehyde and a C=C double bond allows for a variety of selective oxidation and reduction reactions.

Oxidation:

The aldehyde group is readily oxidized to a carboxylic acid using a range of oxidizing agents. Mild reagents like Tollens' reagent (silver oxide in ammonia) or sodium chlorite (B76162) (NaClO₂) can achieve this transformation while leaving the C=C double bond intact. Stronger oxidizing agents, such as potassium permanganate (B83412) or ozonolysis, can lead to the cleavage of the carbon-carbon double bond. The oxidation of α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) is a key process in lipid peroxidation. nih.gov

Reduction:

The reduction of α,β-unsaturated aldehydes presents a chemoselectivity challenge, as either the aldehyde, the alkene, or both can be reduced.

1,2-Reduction (to Allylic Alcohol): Selective reduction of the carbonyl group to an allylic alcohol can be achieved using hydride reagents. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) chloride (CeCl₃), is a classic method for this transformation. Unsupported nanoporous gold catalysts have also been shown to selectively reduce enals to allylic alcohols. rsc.orgrsc.org

1,4-Reduction (to Saturated Aldehyde): The conjugate reduction of the C=C double bond to yield a saturated aldehyde can be accomplished through several methods. Catalytic transfer hydrogenation using a Hantzsch ester in the presence of an organocatalyst is an effective approach. princeton.eduorganic-chemistry.org Copper hydride (CuH) catalyzed asymmetric reduction of the corresponding α,β-unsaturated carboxylic acid is another route to the β-chiral saturated aldehyde. nih.gov

Complete Reduction (to Saturated Alcohol): Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under more forcing conditions will typically reduce both the carbonyl group and the double bond to afford a saturated alcohol. youtube.comlew.ro

Reaction TypeReagent(s)Selective TargetProduct
Oxidation Tollens' Reagent (Ag₂O, NH₄OH)Aldehydeα,β-Unsaturated Carboxylic Acid
1,2-Reduction NaBH₄, CeCl₃ (Luche Reduction)CarbonylAllylic Alcohol
1,4-Reduction Hantzsch Ester, OrganocatalystC=C Double BondSaturated Aldehyde
Full Reduction LiAlH₄ or H₂/Pd-CCarbonyl and C=C Double BondSaturated Alcohol

Isomerization Processes and Stereochemical Control in Reactions of Heptanal, 2-[(4-methylphenyl)methylene]-

Isomerization:

Heptanal, 2-[(4-methylphenyl)methylene]- possesses a disubstituted carbon-carbon double bond, allowing for the existence of E and Z geometric isomers. The IUPAC name (2E)-2-[(4-methylphenyl)methylidene]heptanal indicates the E configuration is the specified isomer, where the higher priority groups on each carbon of the double bond are on opposite sides. masterorganicchemistry.com This is generally the thermodynamically more stable isomer. E ⇌ Z isomerization can be promoted, for example, through photocatalysis, which proceeds via an energy transfer mechanism that temporarily allows rotation around the C-C bond. researchgate.netnih.govresearchgate.netrsc.org In some organocatalytic reductions, catalyst-accelerated E-Z isomerization prior to the reduction step allows for the use of geometrically impure starting materials to yield a single product enantiomer. princeton.edu

Stereochemical Control:

Reactions such as nucleophilic additions or cycloadditions create new stereocenters at the α- and/or β-positions. Controlling the stereochemical outcome of these reactions is a key aspect of modern organic synthesis.

Substrate Control: The existing geometry of the molecule can influence the approach of reagents, leading to diastereoselectivity.

Reagent Control: The use of chiral reagents, such as a chiral borane (B79455) for reduction or a chiral catalyst, can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. Models like the Felkin-Anh model are often used to predict the stereochemical outcome of nucleophilic additions to α-chiral carbonyls, although these models may be less predictive for analogous imine systems. nih.govresearchgate.net

Catalyst Control: Asymmetric catalysis is a powerful tool for stereocontrol. Chiral Lewis acids or organocatalysts, such as chiral amines or N-oxides, can create a chiral environment around the substrate, directing the attack of a reagent to one face of the molecule. rsc.org For example, in organocatalytic conjugate additions, a chiral amine catalyst reversibly forms a chiral iminium ion with the enal, which then reacts stereoselectively with the nucleophile. nih.govnih.govresearchgate.net

Mechanistic Studies of Catalyzed Transformations Involving Heptanal, 2-[(4-methylphenyl)methylene]-

The reactivity of Heptanal, 2-[(4-methylphenyl)methylene]- can be significantly enhanced and controlled through catalysis. Mechanistic studies reveal the intricate pathways through which these transformations occur.

Organocatalysis:

A prominent mechanism in reactions of enals is aminocatalysis. A chiral secondary amine catalyst condenses with the enal to form a nucleophilic enamine or an electrophilic iminium ion intermediate. wikipedia.orgmdpi.com

Iminium Ion Catalysis: The formation of a chiral iminium ion lowers the LUMO of the α,β-unsaturated system, activating it towards nucleophilic attack. wikipedia.org In photoredox catalysis, the excited state of this chiral iminium ion can be a strong oxidant, capable of generating radicals from precursors, which then add stereoselectively in a conjugate fashion. nih.govnih.govresearchgate.net The catalytic cycle is closed by hydrolysis, which releases the product and regenerates the amine catalyst. wikipedia.org

Enamine Catalysis: In other transformations, the enamine intermediate acts as a nucleophile, reacting with an electrophile.

Transition Metal Catalysis:

Transition metals offer a wide array of catalytic cycles for transforming α,β-unsaturated aldehydes. These mechanisms often involve a sequence of fundamental organometallic steps.

Catalytic Cycle Steps: A typical cycle might involve oxidative addition, migratory insertion, and reductive elimination. libretexts.org For example, in a catalyzed hydroboration, the cycle may start with the oxidative addition of a B-H bond to the metal center. illinois.edu This is followed by coordination of the alkene, insertion of the alkene into the metal-hydride or metal-boron bond, and finally, reductive elimination of the product to regenerate the active catalyst. illinois.edu

Specific Examples: Ruthenium hydride complexes can catalyze the addition of aldehydes to dienes, proceeding through a π-allylruthenium intermediate. acs.org Platinum(II) complexes have been studied for reactions like hydrophenylation, involving ethylene (B1197577) coordination, insertion into a Pt-phenyl bond, and metal-mediated C-H activation. nih.gov These studies provide a framework for understanding how a catalyst can mediate the reaction of a substrate like Heptanal, 2-[(4-methylphenyl)methylene]- with various partners.

Chemical Modifications and Derivatization of Heptanal, 2 4 Methylphenyl Methylene

Synthesis of Novel Derivatives and Analogs of Heptanal (B48729), 2-[(4-methylphenyl)methylene]-

The synthesis of novel derivatives from Heptanal, 2-[(4-methylphenyl)methylene]- often involves reactions that target its key functional groups to build more complex molecular architectures, including various heterocyclic systems. The inherent reactivity of the α,β-unsaturated aldehyde moiety makes it a valuable synthon in multicomponent reactions.

One significant class of derivatives accessible from 2-aryl-2-alkenals are pyrimidines . These can be synthesized through a [3+3] annulation reaction with amidines. While specific studies on Heptanal, 2-[(4-methylphenyl)methylene]- are not prevalent, the general reaction involves the condensation of the α,β-unsaturated aldehyde with an amidine, followed by an oxidation step to yield the aromatic pyrimidine (B1678525) ring. rsc.org This approach is attractive due to its potential for creating diverse substitution patterns on the resulting heterocyclic core.

Pyrazoles , another important class of N-heterocycles, can be synthesized from α,β-unsaturated carbonyl compounds by reaction with hydrazine (B178648) derivatives. nih.govnih.govmdpi.com The reaction of Heptanal, 2-[(4-methylphenyl)methylene]- with hydrazine would be expected to proceed via a Michael addition followed by cyclization and dehydration to afford the corresponding pyrazole (B372694) derivative. The specific regio- and stereochemical outcome can be influenced by the reaction conditions and the substitution on the hydrazine.

Furthermore, isoxazoles can be prepared from α,β-unsaturated aldehydes through their reaction with hydroxylamine. youtube.combohrium.com This reaction typically proceeds via the formation of an oxime intermediate, followed by an intramolecular Michael addition and subsequent dehydration to form the isoxazole (B147169) ring. One-pot procedures starting from the aldehyde, hydroxylamine, and an in-situ generated nitrile oxide have also been developed for analogous systems. core.ac.uk

The following table summarizes the synthesis of representative heterocyclic derivatives from analogous α,β-unsaturated aldehydes.

Starting Aldehyde AnalogueReagentHeterocyclic ProductReference
Cinnamaldehyde (B126680)Benzamidine2,4-Diphenyl-6-methylpyrimidine rsc.org
Chalcone (B49325)Hydrazine Hydrate3,5-Diphenyl-1H-pyrazole nih.gov
Benzaldehyde (B42025) (for in-situ oxime formation)Hydroxylamine, Phenylacetylene3-Phenyl-5-phenylisoxazole core.ac.uk

Functionalization Strategies at the Aldehyde Group of Heptanal, 2-[(4-methylphenyl)methylene]-

The aldehyde functional group is a primary site for chemical modification, allowing for a range of transformations.

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-[(4-methylphenyl)methylene]heptan-1-ol. This transformation can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the conjugated double bond.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde group yields 2-[(4-methylphenyl)methylene]heptanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent can be employed, although care must be taken to control the reaction conditions to prevent cleavage of the alkene bond. organic-chemistry.org

Imine Formation: Condensation of the aldehyde with primary amines leads to the formation of the corresponding imines (Schiff bases). organic-chemistry.orgmasterorganicchemistry.comscirp.orgjocpr.com This reaction is typically catalyzed by acid and involves the reversible formation of a hemiaminal intermediate followed by dehydration. The resulting imines can serve as intermediates for further synthetic transformations.

A summary of functionalization reactions at the aldehyde group of analogous compounds is presented below.

Reaction TypeReagentProduct TypeReference
ReductionSodium BorohydridePrimary AlcoholGeneral Knowledge
OxidationPotassium PermanganateCarboxylic Acid organic-chemistry.org
Imine FormationPrimary AmineImine (Schiff Base) organic-chemistry.org

Modifications of the Alkene Double Bond in Heptanal, 2-[(4-methylphenyl)methylene]-

The conjugated carbon-carbon double bond is another key site for derivatization, offering pathways to saturated systems and other functionalized products.

Epoxidation: The alkene can be converted to the corresponding epoxide, which is a versatile synthetic intermediate. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. The resulting epoxide can be opened under acidic or basic conditions to yield various 1,2-difunctionalized products.

Dihydroxylation: The double bond can undergo dihydroxylation to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). wikipedia.orgkhanacademy.orgchemistrysteps.com Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.

Cyclopropanation: The alkene can react with carbenes or carbenoids to form a cyclopropane (B1198618) ring. acs.orgnih.govthieme-connect.com For α,β-unsaturated aldehydes, this reaction can be catalyzed by organocatalysts to achieve high enantioselectivity, leading to the formation of chiral cyclopropane derivatives. nih.gov

The table below shows examples of modifications at the alkene double bond for similar α,β-unsaturated aldehydes.

Reaction TypeReagentProduct TypeReference
Epoxidationm-CPBAEpoxideGeneral Knowledge
Syn-DihydroxylationOsmium TetroxideVicinal Diol wikipedia.org
CyclopropanationDimethylsulfoxonium MethylideCyclopropane rsc.org

Substituent Effects on the Aromatic Ring and their Impact on Reactivity and Properties of Heptanal, 2-[(4-methylphenyl)methylene]- Derivatives

The p-tolyl group on the β-carbon of the unsaturated system plays a significant role in the reactivity and properties of the molecule and its derivatives. The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This influences the electronic nature of the entire conjugated system.

Introducing different substituents on the aromatic ring can modulate the electronic properties and, consequently, the reactivity of the molecule.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups at the para-position of the phenyl ring would increase the electron density of the aromatic ring and the conjugated system. This would generally make the β-carbon less electrophilic and could affect the rates and outcomes of nucleophilic addition reactions. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups would decrease the electron density of the conjugated system. This would make the β-carbon more electrophilic and more susceptible to Michael additions. Studies on cinnamaldehyde derivatives have shown that strong electron-withdrawing groups on the phenyl ring enhance antimicrobial activity, which is attributed to increased electrophilicity.

The impact of substituents on the aromatic ring of analogous α,β-unsaturated aldehydes is summarized in the table below.

Substituent TypeExampleImpact on ReactivityReference
Electron-DonatingMethoxy (-OCH₃)Decreases electrophilicity of β-carbon rsc.org
Electron-WithdrawingNitro (-NO₂)Increases electrophilicity of β-carbon rsc.org

Advanced Analytical Methodologies for Heptanal, 2 4 Methylphenyl Methylene

Chromatographic Techniques for Separation and Analysis of Heptanal (B48729), 2-[(4-methylphenyl)methylene]- (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and analysis of individual components from complex mixtures. For a compound like Heptanal, 2-[(4-methylphenyl)methylene]-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods, each with specific applications.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of less volatile or thermally sensitive compounds. For aldehydes, analysis often involves pre-column derivatization to enhance detectability and improve chromatographic separation. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable DNPH-hydrazone derivatives. auroraprosci.comresearchgate.net These derivatives exhibit strong UV absorption, making them easily detectable. auroraprosci.comresearchgate.net

A typical HPLC method for aldehyde analysis involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an acetonitrile (B52724) and water mixture. auroraprosci.comasianpubs.org Detection is commonly performed using a UV detector at a wavelength around 360 nm for the DNPH derivatives. auroraprosci.com The method can be validated for linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) often reaching the sub-μg/mL level. researchgate.net

Table 1: Representative HPLC Parameters for Aldehyde Analysis (as DNPH derivatives)

ParameterConditionReference
ColumnUitisil® XB-C18 (4.6×250mm, 5μm) auroraprosci.com
Mobile PhaseAcetonitrile:Water (65:35 Isocratic) auroraprosci.com
Flow Rate1.0 mL/min asianpubs.org
DetectorUV at 360 nm auroraprosci.com
Injection Volume20 μL auroraprosci.com

Gas Chromatography (GC): GC is the premier technique for analyzing volatile and semi-volatile compounds, making it highly suitable for fragrance ingredients. alwsci.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high-resolution separation and quantification. For complex fragrance analyses, capillary columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5) are commonly used. thermofisher.com

GC-MS analysis is particularly powerful, as it combines the separation capabilities of GC with the identification power of MS. nih.gov This allows for the confident identification of compounds based on their mass spectra, which can be compared against spectral libraries. alwsci.com The method's sensitivity is excellent, with detection limits often in the ng/mL range. nih.gov Recent advancements include the use of highly inert ionic liquid GC columns that offer unique selectivity for complex fragrance mixtures. nih.gov

Table 2: Typical GC-MS Conditions for Fragrance Component Analysis

ParameterConditionReference
InstrumentGas Chromatograph coupled to a Mass Spectrometer nih.govnih.gov
ColumnCapillary column (e.g., HP-5, 30 m x 0.25 mm) thermofisher.com
Carrier GasHelium researchgate.net
DetectorMass Spectrometer (Scan or SIM mode) thermofisher.comresearchgate.net
Linear Range0.1 - 10 µg/mL nih.gov
Limit of Quantification (LOQ)2 - 20 µg/g nih.gov

Hyphenated Techniques for Comprehensive Analysis of Heptanal, 2-[(4-methylphenyl)methylene]- and its Mixtures (e.g., LC-MS/MS, GCxGC)

To unravel the complexity of matrices containing Heptanal, 2-[(4-methylphenyl)methylene]-, such as essential oils and perfumes, advanced hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers enhanced selectivity and sensitivity for analyzing fragrance allergens and related substances in cosmetic products. lcms.cz This technique is especially useful for compounds that are challenging to analyze by GC. The use of tandem mass spectrometry, often with Multiple Reaction Monitoring (MRM), allows for highly specific and quantifiable analysis, even in the presence of significant matrix interference. lcms.cz This approach can significantly reduce analysis time compared to traditional methods. waters.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides a significant increase in separation power compared to conventional one-dimensional GC. researchgate.net This is achieved by coupling two different capillary columns in series. The enhanced peak capacity is crucial for resolving the hundreds of individual compounds present in essential oils and fragrances. researchgate.netgcms.cz When combined with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex volatile samples, enabling reliable identification and quantification in a single analysis. gcms.cz This technique, often combined with chemometric algorithms, can even quantify complex ingredients like raw essential oils directly within a final product. chromatographyonline.com

Spectrophotometric and Electrochemical Methods for Quantitative Determination of Heptanal, 2-[(4-methylphenyl)methylene]-

Beyond chromatography, other analytical methods offer alternative or complementary approaches for quantification.

Spectrophotometric Methods: UV-Visible spectrophotometry can be a simple and cost-effective method for the quantitative determination of α,β-unsaturated aldehydes. nih.gov The analysis can be based on the compound's natural absorbance in the UV region or, more commonly, through derivatization to produce a colored product that absorbs in the visible range. acs.org Reagents like m-phenylenediamine (B132917) dihydrochloride (B599025) or Girard-T reagent react with α,β-unsaturated aldehydes to form chromophores with distinct absorption maxima, allowing for their colorimetric determination. nih.govacs.org For instance, some derivatization reactions shift the maximum absorbance to a longer wavelength, which can help to minimize interference from other compounds in the sample matrix. researchgate.net The Woodward-Fieser rules can be applied to predict the λmax for α,β-unsaturated carbonyl compounds, with the base value for such a system being around 215 nm, with increments for substituents. youtube.comyoutube.com

Electrochemical Methods: Electrochemical sensors provide a highly sensitive platform for the detection of aldehydes. mdpi.com These methods are typically based on the electrocatalytic oxidation of the aldehyde group at the surface of a modified electrode. mdpi.com The resulting current is proportional to the aldehyde concentration. Enzymatic sensors, often using aldehyde dehydrogenase, offer high specificity by catalyzing the oxidation of aldehydes. mdpi.commdpi.com Non-enzymatic sensors may use nanomaterials, such as gold or palladium, to facilitate the direct oxidation of the analyte. mdpi.com While much of the research focuses on simple aldehydes like formaldehyde, the principles are applicable to larger molecules. mdpi.comresearchgate.net A spectroelectrochemical approach, which combines optical and electrochemical measurements, can further enhance selectivity by minimizing interferences from other electroactive species in the sample. mdpi.com

Development of Novel Sensor Technologies for Real-time Monitoring and Detection of Heptanal, 2-[(4-methylphenyl)methylene]-

The demand for rapid, on-site, and continuous monitoring of volatile organic compounds (VOCs) has spurred the development of novel sensor technologies.

Real-time Mass Spectrometry: Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) enable the real-time monitoring of VOCs, including fragrance compounds, in the air at very low concentrations. frontiersin.orgazocleantech.com PTR-MS can provide on-site, continuous data on the concentration of specific compounds, which is valuable for monitoring emissions from consumer products like air fresheners. azocleantech.commdpi.com

Electronic Noses and Nanobiosensors: Emerging technologies include electronic noses, which are arrays of gas sensors that generate a characteristic response pattern or "smellprint" for a given odor. alwsci.commdpi.com These devices can be used for quality control in the food and fragrance industries. alwsci.com Furthermore, research into nanobiosensors, which may incorporate olfactory receptors on microelectrodes, aims to mimic the biological sense of smell. cosmeticsdesign.com These advanced sensors have the potential to detect odors at concentrations far below the threshold of the human nose, offering revolutionary capabilities for product development and quality assurance in the fragrance industry. cosmeticsdesign.comfastercapital.com These technologies could be adapted for the specific, real-time detection of Heptanal, 2-[(4-methylphenyl)methylene]- in various environments. fastercapital.com

Role of Heptanal, 2 4 Methylphenyl Methylene in Organic Synthesis and Materials Science

Heptanal (B48729), 2-[(4-methylphenyl)methylene]- as a Key Intermediate in Complex Organic Molecule Synthesis

The inherent reactivity of α,β-unsaturated aldehydes makes them valuable intermediates in the synthesis of complex organic molecules. nih.gov The structure of Heptanal, 2-[(4-methylphenyl)methylene]- suggests it can serve as a linchpin in the assembly of intricate molecular architectures.

As a substituted α,β-unsaturated aldehyde, Heptanal, 2-[(4-methylphenyl)methylene]- is a prime candidate for various addition reactions, enabling the construction of diverse molecular scaffolds. The conjugated system is susceptible to nucleophilic attack at the β-carbon (a Michael addition) or direct addition to the carbonyl group. libretexts.org This dual reactivity allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, reactions like the Knoevenagel condensation, which are used to synthesize benzylidenemalononitrile (B1330407) derivatives from various aldehydes, illustrate the synthetic potential of the aldehyde functional group. researchgate.net The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic systems. Furthermore, the aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other classes of compounds. While specific examples utilizing Heptanal, 2-[(4-methylphenyl)methylene]- are not extensively documented, its structural motifs are common in building blocks for diversity-oriented synthesis. nih.gov

Several chemical suppliers list Heptanal, 2-[(4-methylphenyl)methylene]- as an intermediate for the pharmaceutical industry. google.com α,β-Unsaturated aldehydes are recognized as important precursors in the synthesis of a variety of biologically active molecules and pharmaceutical ingredients. mdpi.commdpi.com For example, multicomponent reactions involving aldehydes are a cornerstone in the efficient synthesis of active pharmaceutical ingredients. mdpi.com

Applications of Heptanal, 2-[(4-methylphenyl)methylene]- in Polymer Chemistry and Advanced Materials Development

The carbon-carbon double bond in Heptanal, 2-[(4-methylphenyl)methylene]- makes it a potential monomer for polymerization reactions. α,β-Unsaturated aldehydes, such as acrolein, are known to undergo polymerization. google.com Research has demonstrated that poly-α,β-unsaturated aldehydes can be synthesized from bio-based monomers via acyclic diene metathesis (ADMET) polymerization, indicating that the α,β-unsaturated aldehyde functionality is tolerated by certain polymerization catalysts. researchgate.net

These polymers, bearing reactive aldehyde groups along their backbone, could be valuable for post-polymerization modifications, allowing for the introduction of various functionalities and the development of advanced materials with tailored properties. However, specific studies on the polymerization of Heptanal, 2-[(4-methylphenyl)methylene]- or its incorporation into polymeric materials are not found in the current scientific literature.

Contribution to Catalyst Design and Ligand Synthesis

The potential for Heptanal, 2-[(4-methylphenyl)methylene]- to contribute to catalyst design and ligand synthesis lies in its functional groups, which can be chemically modified to create molecules with coordinating properties. For example, the aldehyde could be converted into an imine or an amine through reductive amination, and these nitrogen-containing derivatives could then serve as ligands for metal catalysts.

While some suppliers of Heptanal, 2-[(4-methylphenyl)methylene]- also specialize in catalysts and ligands, there is no direct published research that demonstrates the use of this specific compound in the design or synthesis of catalysts or ligands. google.com

Theoretical Studies on the Interaction of Heptanal, 2-[(4-methylphenyl)methylene]- with Various Substrates and Materials

Computational studies are a powerful tool for understanding the reactivity and interaction of molecules. Such studies on α,β-unsaturated aldehydes can provide insights into their electronic structure, reaction mechanisms, and potential applications. For example, computational studies on boranes have been used to understand their energetics, geometry, and reactivity. researchgate.net Similarly, computational modeling has been employed to understand the conformational stability and intermolecular interactions of complex organic molecules. mdpi.com

However, a review of the available literature reveals a lack of specific theoretical or computational studies focused on Heptanal, 2-[(4-methylphenyl)methylene]-. Such studies could elucidate its conformational preferences, the electrophilicity of the carbonyl carbon and β-carbon, and its potential binding modes with biological targets or material surfaces, thereby guiding its future applications.

Environmental Fate and Degradation Studies of Heptanal, 2 4 Methylphenyl Methylene

Abiotic Degradation Pathways of Heptanal (B48729), 2-[(4-methylphenyl)methylene]- (e.g., Photolysis, Hydrolysis)

Photolysis: The presence of a chromophore, the substituted aromatic ring and the conjugated double bond system, suggests that Heptanal, 2-[(4-methylphenyl)methylene]- has the potential to undergo direct photolysis by absorbing sunlight. The α,β-unsaturated aldehyde moiety can also be susceptible to indirect photolysis through reactions with photochemically generated reactive species in the atmosphere and water, such as hydroxyl radicals.

Hydrolysis: The aldehyde functional group and the carbon-carbon double bond in Heptanal, 2-[(4-methylphenyl)methylene]- are generally susceptible to hydrolysis. Under certain environmental pH conditions, the molecule could undergo transformations. For instance, α,β-unsaturated carbonyl compounds can undergo hydrolysis under alkaline conditions google.com. The rate of hydrolysis would be dependent on factors such as pH, temperature, and the presence of catalysts.

Biotic Transformation and Biodegradation Mechanisms of Heptanal, 2-[(4-methylphenyl)methylene]-

Detailed experimental studies on the biotic transformation and biodegradation of Heptanal, 2-[(4-methylphenyl)methylene]- are scarce. However, the general principles of the biodegradation of aromatic hydrocarbons and aldehydes can provide a framework for its potential metabolic fate in the environment. nih.govnih.govacs.org

Microorganisms in soil and water are known to degrade a wide variety of aromatic compounds. nih.govnih.gov The biodegradation of Heptanal, 2-[(4-methylphenyl)methylene]- would likely involve initial enzymatic attacks on the alkyl side chain and the aromatic ring. Potential initial transformation pathways could include:

Oxidation of the aldehyde group: The aldehyde could be oxidized to a carboxylic acid.

Reduction of the double bond: The carbon-carbon double bond could be reduced.

Hydroxylation of the aromatic ring: Enzymes could introduce hydroxyl groups onto the tolyl ring, initiating ring cleavage pathways.

The detoxification of α,β-unsaturated aldehydes in organisms often involves conjugation with glutathione, followed by further metabolism. industrialchemicals.gov.aunih.gov It is plausible that similar pathways could be involved in the microbial degradation of this compound.

Theoretical Models for Predicting Environmental Persistence and Mobility of Heptanal, 2-[(4-methylphenyl)methylene]-

Specific theoretical models developed exclusively for Heptanal, 2-[(4-methylphenyl)methylene]- have not been identified in the literature. However, Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict the environmental fate of chemicals, including fragrance ingredients and other organic pollutants. researchgate.netnih.govrsc.org These models use the chemical's structure and physicochemical properties to estimate its persistence, bioaccumulation, and mobility.

For Heptanal, 2-[(4-methylphenyl)methylene]-, predictive models like the Estimation Programs Interface (EPI) Suite™ could be used to estimate properties such as:

Log Kow (Octanol-Water Partition Coefficient): This value indicates the potential for a chemical to partition into fatty tissues and bioaccumulate.

Soil Adsorption Coefficient (Koc): This predicts the tendency of the chemical to adsorb to soil and sediment, affecting its mobility.

Biodegradation Probability: Models can predict the likelihood of a chemical to be readily biodegradable.

Without specific experimental data, these models provide the primary means of assessing the likely environmental behavior of this compound.

Table of Predicted Environmental Fate Properties for Heptanal, 2-[(4-methylphenyl)methylene]- (Illustrative) Note: The following data is illustrative and would be derived from QSAR models. Actual experimental values are not available.

PropertyPredicted ValueSignificance
Log KowHighPotential for bioaccumulation
Soil Adsorption Coefficient (Koc)Moderate to HighLikely to adsorb to soil and sediment, reducing mobility in water
Water SolubilityLowTends to partition out of the water phase
Atmospheric Half-lifeShortExpected to be degraded relatively quickly in the atmosphere

PubChem

2-[(4-methylphenyl)methylene]heptanal. C15H20O. CID 5357876. 224.32 g/mol .

Dates: Modify: 2024-05-18. Create: 2005-12-13.

https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_uQzI97v-hX5c62V048f-Gq0F5uD_w5r4G-uX5Y7J3b1g_2t3M_m0j7508g8W1J1X0E-W2p-9l45l_x6r1o914-Y8q-gLz267d26_090cQz_D3081Q== 2-[(4-methylphenyl)methylene]heptanal | C15H20O - PubChem

PubChem CID: 5357876

Structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more.

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Q & A

Basic: What synthetic methodologies are recommended for preparing Heptanal, 2-[(4-methylphenyl)methylene]-?

Answer:
The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated aldehydes. A typical protocol involves refluxing diethyl malonate derivatives (e.g., Diethyl 2-[(4-methylphenyl)methylene]malonate, CAS 14111-33-2) with heptanal in ethanol/water under acidic or basic conditions. Post-reaction, the product is isolated by pouring the mixture into ice-water, followed by filtration and recrystallization from ethanol . For reproducibility, ensure strict control of reflux time (6–8 hours) and stoichiometric ratios to minimize side reactions.

Basic: How can spectroscopic techniques distinguish Heptanal, 2-[(4-methylphenyl)methylene]- from structural analogs?

Answer:

  • NMR : The aldehyde proton (δ 9.5–10.0 ppm) and conjugated alkene protons (δ 6.5–7.5 ppm) are key identifiers. The 4-methylphenyl group shows characteristic aromatic protons (δ 7.2–7.4 ppm) and a singlet for the methyl group (δ 2.3 ppm).
  • IR : Strong absorption bands for the aldehyde C=O stretch (~1720 cm⁻¹) and conjugated C=C stretch (~1620 cm⁻¹) confirm the α,β-unsaturated system.
  • Mass Spectrometry : The molecular ion peak (expected m/z ≈ 218 for C₁₅H₁₈O) and fragmentation patterns (e.g., loss of the aldehyde group) aid in structural confirmation .

Advanced: What experimental strategies resolve contradictions in reported yields for this compound’s synthesis?

Answer:
Yield discrepancies often arise from solvent polarity and catalyst selection . For example:

  • Ethanol/water mixtures (polar protic) favor higher yields due to stabilization of intermediates, while nonpolar solvents may reduce reactivity .
  • Acidic vs. basic catalysts: Use of piperidine (base) vs. acetic acid (acid) can alter reaction kinetics. Comparative studies with controlled pH (e.g., sodium acetate buffer, pH 4.6) are recommended to standardize conditions .
    Recommendation : Replicate reactions under documented conditions (e.g., 65:35 methanol/buffer mobile phase) and validate with HPLC purity assays .

Advanced: How does the 4-methylphenyl substituent influence the compound’s electronic properties and reactivity?

Answer:
The electron-donating methyl group on the phenyl ring increases electron density at the conjugated alkene, enhancing electrophilicity at the β-carbon. This impacts:

  • Reactivity with nucleophiles : Hydrazine hydrate reacts preferentially at the β-position to form hydrazones, as observed in analogous systems .
  • UV-Vis spectra : A bathochromic shift in λmax due to extended conjugation compared to unsubstituted analogs .
    Computational modeling (DFT) can quantify these effects by analyzing HOMO-LUMO gaps and charge distribution .

Basic: What in vitro assays are suitable for preliminary toxicity screening of this compound?

Answer:
Follow protocols from toxicological profiles for structurally related aldehydes:

  • Hepatic/Renal Effects : Use immortalized cell lines (e.g., HepG2, HEK293) exposed to 0.1–10 μM concentrations for 24–72 hours. Monitor markers like ALT/AST (liver) and creatinine (kidney) .
  • Respiratory Irritation : Employ human bronchial epithelial cells (BEAS-2B) with IL-6/IL-8 cytokine release assays .

Advanced: What chromatographic methods ensure purity and stability analysis during storage?

Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35 v/v, pH 4.6). Detect degradation products (e.g., oxidation of the aldehyde to carboxylic acid) at 254 nm .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor via periodic LC-MS to identify hydrolytic or photolytic byproducts .

Advanced: How can isotopic labeling (e.g., deuterium) aid in metabolic pathway studies?

Answer:
Synthesize deuterated analogs (e.g., replacing the methyl group with CD3) to track metabolic fate using:

  • Mass Spectrometry : Distinguish parent compound and metabolites via isotopic peaks.
  • In Vivo Studies : Administer labeled compound to model organisms (rats/mice) and analyze excretion/biotransformation products in urine or plasma .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile aldehydes.
  • First Aid : For skin/eye contact, rinse immediately with water (15+ minutes) and consult a physician. For spills, neutralize with sodium bicarbonate .

Advanced: What green chemistry approaches minimize waste in large-scale synthesis?

Answer:

  • Solvent Recycling : Ethanol/water mixtures can be recovered via distillation.
  • Catalyst Replacement : Use immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) to reduce heavy metal waste .

Advanced: How do computational models predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Simulate binding to aldehyde dehydrogenase (ALDH) or cytochrome P450 enzymes using software like AutoDock Vina.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.